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Abstract
Jaspine B, a natural anhydrophytosphingosine isolated from marine sponges, has garnered

significant attention in biomedical research for its potent cytotoxic and pro-apoptotic activities

across various cancer cell lines. While its mechanism of action is multifaceted, involving the

modulation of several key enzymes in the sphingolipid metabolic pathway, compelling evidence

has emerged positioning Jaspine B as a direct inhibitor of sphingosine kinases (SphK),

particularly SphK1. These enzymes are critical regulators of the "sphingolipid rheostat," the

cellular balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate

(S1P). Dysregulation of this balance, often characterized by the overexpression of SphK1, is a

hallmark of numerous cancers, making it a prime therapeutic target. This technical guide

provides an in-depth overview of Jaspine B's role as a sphingosine kinase inhibitor,

summarizing quantitative inhibitory data, detailing relevant experimental protocols, and

visualizing the associated signaling pathways and workflows.

Introduction to Jaspine B and Sphingosine Kinases
Jaspine B, also known as Pachastrissamine, is a structurally unique natural product featuring a

substituted tetrahydrofuran ring.[1] Its biological activity is intrinsically linked to the sphingolipid

metabolic pathway, a complex network of bioactive lipids that govern critical cellular processes,

including proliferation, survival, and apoptosis.
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At the heart of this pathway are the sphingosine kinases, SphK1 and SphK2. These enzymes

catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[2] This

conversion is a pivotal control point in the sphingolipid rheostat. An accumulation of ceramide

and sphingosine typically pushes a cell towards apoptosis, whereas an abundance of S1P,

acting through its five G protein-coupled receptors (S1PR1-5), promotes cell survival,

proliferation, migration, and angiogenesis.[2][3]

Sphingosine Kinase 1 (SphK1): Primarily cytosolic, SphK1 translocates to the plasma

membrane upon activation.[3] It is considered an oncogenic enzyme, with its overexpression

correlated with tumor progression, metastasis, and chemoresistance in numerous cancers.

[3][4]

Sphingosine Kinase 2 (SphK2): Localized within the nucleus, mitochondria, and endoplasmic

reticulum, SphK2 has a more complex and sometimes opposing role to SphK1, including

pro-apoptotic functions.[5]

Jaspine B's ability to modulate this pathway by directly inhibiting SphK presents a promising

avenue for anticancer drug development.

Quantitative Inhibitory Activity of Jaspine B
Recent studies have quantitatively demonstrated the inhibitory effect of Jaspine B and its

stereoisomers on both SphK1 and SphK2. Furthermore, its inhibitory action on SphK1 has

been confirmed in a cellular context, leading to reduced S1P levels and apoptosis in cancer

cells.
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Compound Target
IC50 Value
(µM)

Cell Line /
Assay
Condition

Reference

Jaspine B

(Natural)
SphK1 15.0

In vitro enzyme

assay
[6]

SphK2 26.0
In vitro enzyme

assay
[6]

SphK1 1.4

HepG2

hepatocellular

carcinoma cells

[7][8]

Cytotoxicity 2.6

HepG2

hepatocellular

carcinoma cells

[7][8]

(2R,3S,4R)-

isomer
SphK1 6.8

In vitro enzyme

assay
[6]

SphK2 19.0
In vitro enzyme

assay
[6]

(2S,3S,4R)-

isomer
SphK1 11.0

In vitro enzyme

assay
[6]

SphK2 9.7
In vitro enzyme

assay
[6]

(2R,3R,4S)-

isomer
SphK1 14.0

In vitro enzyme

assay
[6]

SphK2 13.0
In vitro enzyme

assay
[6]

Table 1: In vitro and cellular inhibitory concentrations (IC50) of Jaspine B and its stereoisomers

against Sphingosine Kinases.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8560647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3748591/
https://www.researchgate.net/publication/259608925_Novel_sphingosine-containing_analogues_selectively_inhibit_sphingosine_kinase_SK_isozymes_induce_SK1_proteasomal_degradation_and_reduce_DNA_synthesis_in_human_pulmonary_arterial_smooth_muscle_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC3748591/
https://www.researchgate.net/publication/259608925_Novel_sphingosine-containing_analogues_selectively_inhibit_sphingosine_kinase_SK_isozymes_induce_SK1_proteasomal_degradation_and_reduce_DNA_synthesis_in_human_pulmonary_arterial_smooth_muscle_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8560647/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jaspine B's inhibition of SphK1 disrupts the critical balance of sphingolipids. By blocking the

conversion of sphingosine to S1P, it leads to two primary anti-cancer effects: the accumulation

of pro-apoptotic sphingosine and ceramide, and the depletion of pro-survival S1P. This dual

action effectively shifts the sphingolipid rheostat towards cell death.

The Sphingolipid Metabolic Pathway
The following diagram illustrates the central role of Sphingosine Kinases in the sphingolipid

pathway and the point of inhibition by Jaspine B.
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Caption: The Sphingolipid Rheostat and Jaspine B's Point of Inhibition.
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Downstream Consequences of SphK Inhibition
By reducing intracellular and extracellular S1P levels, Jaspine B attenuates the downstream

signaling cascades that are normally activated by S1P binding to its receptors. This leads to the

inhibition of pro-survival pathways like PI3K/Akt and MAPK/ERK, ultimately culminating in cell

cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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